N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide
Description
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a 2,2-dimethylpropanoyl group and a phenyl ring attached to a thiophenecarboxamide moiety.
Properties
Molecular Formula |
C20H25N3O2S |
|---|---|
Molecular Weight |
371.5g/mol |
IUPAC Name |
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H25N3O2S/c1-20(2,3)19(25)23-12-10-22(11-13-23)16-8-6-15(7-9-16)21-18(24)17-5-4-14-26-17/h4-9,14H,10-13H2,1-3H3,(H,21,24) |
InChI Key |
CUKJOWUWOXIINV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the 2,2-dimethylpropanoyl group, and the coupling of the phenyl ring with the thiophenecarboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability, with stringent control over reaction parameters and purification steps.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide
- N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide
Uniqueness
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
